Methyl chroman-5-carboxylate

Vue d'ensemble

Description

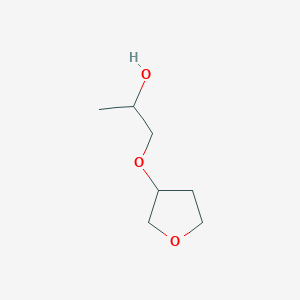

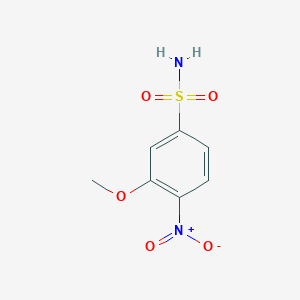

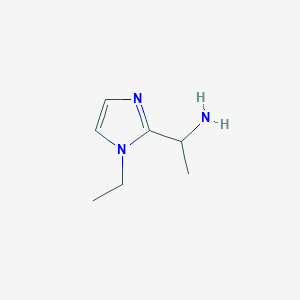

Methyl chroman-5-carboxylate is a heterocyclic compound . It has a molecular weight of 192.21 and a molecular formula of C11H12O3 .

Synthesis Analysis

The synthesis of chroman derivatives, which include this compound, has been achieved using an organocatalytic domino Michael/hemiacetalization reaction of aliphatic aldehydes and (E)-2-(2-nitrovinyl)phenols followed by a PCC oxidation and dehydroxylation .Molecular Structure Analysis

The carboxyl group in this compound is planar due to the sp2 hybridization of the carbon and oxygen in the carbonyl group. This allows one of its lone pair electrons to conjugate with the pi system of the carbonyl group .Chemical Reactions Analysis

The “Magic Methyl” effect has been observed in medicinal chemistry due to the profound pharmacological effects that have been observed upon conversion of a C–H bond to the C–Me bond .Applications De Recherche Scientifique

DNA Methylation Inhibitors

Methyl chroman-5-carboxylate is closely related to the study of DNA methylation inhibitors, which are critical in understanding the epigenetic mechanisms in cells. DNA methylation is a common epigenetic modification crucial in the control of gene expression in mammalian cells. Abnormal methylation patterns are often observed in malignancy, leading to genetic instability and the repression of tumor suppressor genes. Several inhibitors that are analogs of the nucleoside deoxycitidine, including 5-azacytidine and 5-aza-2'-deoxycytidine, have been clinically tested and demonstrated antileukemic activity, though with limited efficacy in solid tumors. These inhibitors exert their effects by inhibiting hypermethylation and restoring suppressor gene expression, highlighting their significance in cancer research (Goffin & Eisenhauer, 2002).

Epigenetic Modifications and Cancer

This compound is also relevant to the study of Ten-eleven translocation (TET) proteins, which play a central role in the methylation landscape of the body. TET proteins are responsible for converting 5-methylcytosine to its demethylated forms and their mutations or abnormal expression contribute to carcinogenesis. The activity of TET proteins and the levels of 5-hydroxymethylcytosine are crucial in maintaining the balance of methylation, and abnormalities in these can lead to cancer progression. The use of vitamin C has been shown to enhance TET activity, making it a potential therapeutic pathway (Shekhawat et al., 2021).

Chromones as Radical Scavengers

This compound is structurally related to chromones, which are known for their antioxidant properties. Chromones are present in the human diet and exhibit various physiological activities, including anti-inflammatory, antidiabetic, and anticancer effects. The radical scavenging activity of chromones is attributed to their ability to neutralize active oxygen and interrupt free radical processes, thereby delaying or inhibiting cell impairment. The chemical structure of chromones, particularly the presence of a double bond, a carbonyl group, and hydroxyl groups, is crucial for their radical scavenging potential (Yadav et al., 2014).

Antitumor and Anticancer Applications

The study of DNA methylation and demethylating agents, such as 5-azacytidine and decitabine, has shown promising results in treating myelodysplastic syndromes and secondary leukemias. These agents result in higher response rates, improved quality of life, and reduced risk of leukemic transformation, demonstrating their potential as antitumor and anticancer agents (Leone et al., 2002).

Mécanisme D'action

Target of Action

Methyl chroman-5-carboxylate is a derivative of chromanone, a heterobicyclic compound that serves as a building block in medicinal chemistry . Chromanone and its analogs have been found to exhibit a wide range of pharmacological activities . .

Mode of Action

Chromanone analogs have been shown to interact with various targets, leading to diverse biological activities . The absence of a double bond in chromanone between C-2 and C-3 differentiates it from chromone and is associated with significant variations in biological activities .

Biochemical Pathways

Chromanone and its derivatives are known to impact various biological pathways due to their broad spectrum of pharmacological activities .

Result of Action

Chromanone and its analogs have been associated with a wide range of biological activities, including anticancer, antidiabetic, antioxidant, antimicrobial, antifungal, antiviral, and anti-inflammatory effects .

Propriétés

IUPAC Name |

methyl 3,4-dihydro-2H-chromene-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-13-11(12)9-4-2-6-10-8(9)5-3-7-14-10/h2,4,6H,3,5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPDGXUAOSIJKJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2CCCOC2=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20737588 | |

| Record name | Methyl 3,4-dihydro-2H-1-benzopyran-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20737588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1202863-90-8 | |

| Record name | Methyl 3,4-dihydro-2H-1-benzopyran-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20737588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

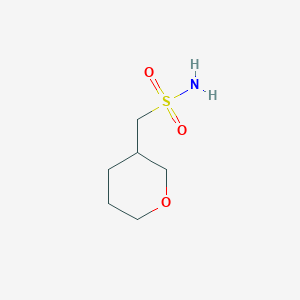

![[1-(Oxan-4-yl)pyrrolidin-3-yl]methanol](/img/structure/B1428976.png)

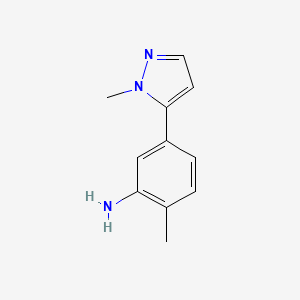

![2-{5-[2-(Methylamino)-1,3-thiazol-4-yl]thiophen-2-yl}acetic acid](/img/structure/B1428980.png)